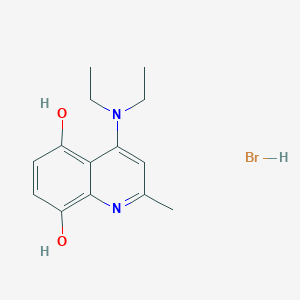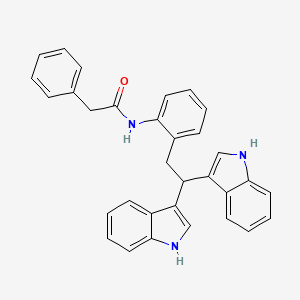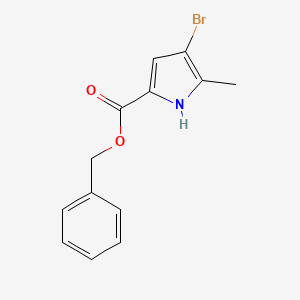
Ethyl (3-azidonaphthalen-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3-azidonaphthalen-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound features an ethyl group, an azido group attached to a naphthalene ring, and a carbamate functional group. The presence of the azido group makes it a versatile intermediate in organic synthesis, particularly in the field of click chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-azidonaphthalen-2-yl)carbamate typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 3-nitronaphthalene.
Reduction: The nitro group in 3-nitronaphthalene is reduced to form 3-aminonaphthalene.
Azidation: The amino group in 3-aminonaphthalene is converted to an azido group using sodium azide.
Carbamoylation: The final step involves the reaction of the azido compound with ethyl chloroformate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature and pressure to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
Ethyl (3-azidonaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used for azidation.
Cycloaddition: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.
Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the azido group.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from the reduction of the azido group.
科学研究应用
Ethyl (3-azidonaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl (3-azidonaphthalen-2-yl)carbamate involves its ability to undergo click chemistry reactions. The azido group can react with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified.
相似化合物的比较
Similar Compounds
Ethyl carbamate: A simpler carbamate without the azido and naphthalene groups.
3-azidonaphthalene: Lacks the carbamate group but contains the azido and naphthalene groups.
Naphthyl carbamates: Similar structure but without the azido group.
Uniqueness
Ethyl (3-azidonaphthalen-2-yl)carbamate is unique due to the presence of both the azido and carbamate functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
属性
CAS 编号 |
88596-88-7 |
|---|---|
分子式 |
C13H12N4O2 |
分子量 |
256.26 g/mol |
IUPAC 名称 |
ethyl N-(3-azidonaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)15-11-7-9-5-3-4-6-10(9)8-12(11)16-17-14/h3-8H,2H2,1H3,(H,15,18) |
InChI 键 |
PKMHVRAFFRFEEN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=CC2=CC=CC=C2C=C1N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


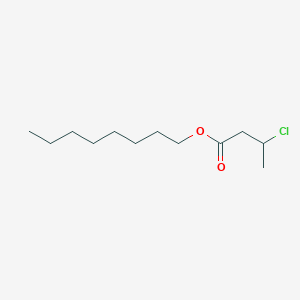
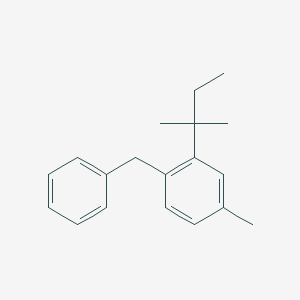
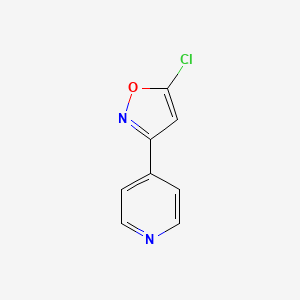
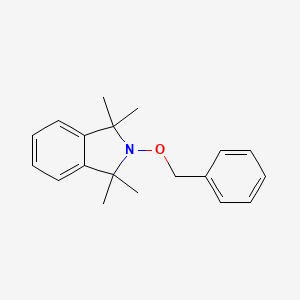
![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)

![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
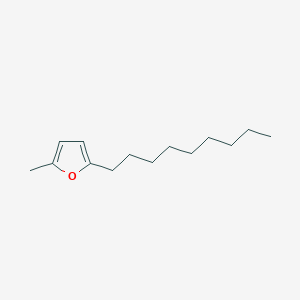
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)
![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)
